6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 105106-20-5
VCID: VC7246686
InChI: InChI=1S/C12H13NO5/c1-17-9-3-6-7(12(15)16)4-11(14)13-8(6)5-10(9)18-2/h3,5,7H,4H2,1-2H3,(H,13,14)(H,15,16)
SMILES: COC1=C(C=C2C(=C1)C(CC(=O)N2)C(=O)O)OC
Molecular Formula: C12H13NO5
Molecular Weight: 251.238

6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

CAS No.: 105106-20-5

Cat. No.: VC7246686

Molecular Formula: C12H13NO5

Molecular Weight: 251.238

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid - 105106-20-5

Specification

CAS No. 105106-20-5
Molecular Formula C12H13NO5
Molecular Weight 251.238
IUPAC Name 6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Standard InChI InChI=1S/C12H13NO5/c1-17-9-3-6-7(12(15)16)4-11(14)13-8(6)5-10(9)18-2/h3,5,7H,4H2,1-2H3,(H,13,14)(H,15,16)
Standard InChI Key YXVMJMFYNJWXET-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(CC(=O)N2)C(=O)O)OC

Introduction

Molecular Structure and Physicochemical Properties

The compound’s molecular formula is C12H13NO5\text{C}_{12}\text{H}_{13}\text{NO}_{5}, yielding a molecular weight of 251.24 g/mol. Its IUPAC name, 6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid, reflects a bicyclic structure comprising a partially saturated quinoline ring system. Key structural features include:

  • Methoxy groups at positions 6 and 7, enhancing solubility and electronic modulation.

  • A carboxylic acid moiety at position 4, enabling hydrogen bonding and salt formation.

  • A keto group at position 2, contributing to conformational rigidity.

Structural Determinants of Reactivity

The methoxy groups donate electron density via resonance, stabilizing electrophilic aromatic substitution at positions 5 and 8. The carboxylic acid facilitates nucleophilic reactions, while the keto group participates in keto-enol tautomerism, influencing redox behavior. These attributes make the compound a versatile intermediate in synthetic chemistry.

PropertyValue/Description
Molecular FormulaC12H13NO5\text{C}_{12}\text{H}_{13}\text{NO}_{5}
Molecular Weight251.24 g/mol
CAS Number105106-20-5
Key Functional GroupsMethoxy, Carboxylic Acid, Keto
SolubilityModerate in polar solvents

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

Preliminary in vitro studies demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), with IC50_{50} values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). In rodent models, oral administration at 10–25 mg/kg reduced paw edema by 40–60% and thermal hyperalgesia by 35–50%, suggesting dual peripheral and central analgesic mechanisms.

Interaction with Biological Targets

The compound binds allosterically to the IL-6 receptor (Kd=2.3 μMK_d = 2.3 \ \mu\text{M}) and competitively inhibits JAK2 kinase (Ki=8.7 μMK_i = 8.7 \ \mu\text{M}). This dual targeting disrupts the IL-6/JAK2/STAT3 signaling cascade, a pathway implicated in chronic inflammation and oncogenesis. Molecular dynamics simulations reveal stable interactions with the receptor’s fibronectin III domain and the kinase’s ATP-binding pocket.

Pharmacokinetic Profile

While in vivo data remain limited, analog studies suggest:

  • Absorption: 60–70% oral bioavailability due to passive diffusion and carrier-mediated transport.

  • Metabolism: Hepatic glucuronidation via UGT1A9, yielding a primary metabolite with reduced activity.

  • Excretion: Renal clearance (70%) with a half-life of 3.2 hours in rodents.

Comparative Analysis with Related Compounds

The compound’s biological profile distinguishes it from structurally similar molecules:

CompoundStructural FeaturesBiological Activity
6-MethoxyquinolineSingle methoxy, no carboxylic acidModerate COX-1 inhibition
7-HydroxyquinolinePhenolic group, no keto moietyAntioxidant, weak anti-inflammatory
5-Methyl-1H-pyrrole-2-carboxylic acidPyrrole core, methyl substituentAntimicrobial, no CNS activity

Key differentiators include the dual methoxy substitution and tetrahydroquinoline saturation, which enhance blood-brain barrier permeability and target selectivity compared to simpler analogs.

Challenges and Future Directions

Current limitations include:

  • Metabolic instability: Rapid glucuronidation necessitates prodrug development.

  • Off-target effects: 30% inhibition of CYP2C9 at therapeutic concentrations.

Ongoing structure-activity relationship (SAR) studies focus on:

  • Replacing the keto group with bioisosteres to improve metabolic stability.

  • Introducing fluorine atoms to enhance target affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator